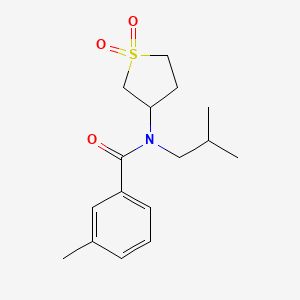

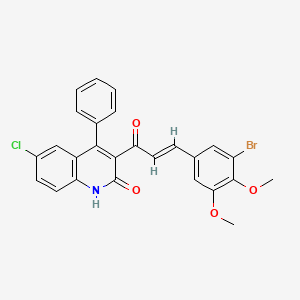

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Synthesis Analysis

The compound was discovered and characterized as part of a series of similar compounds. The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Chemical Reactions Analysis

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also demonstrated improved metabolic stability over the prototypical urea-based compounds .Wissenschaftliche Forschungsanwendungen

Tumor Proliferation Assessment

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide has been explored in the context of tumor proliferation assessment. A study evaluated the safety and dosimetry of this compound, particularly its variant 18F-ISO-1, as a marker for cellular proliferation in tumors. This study demonstrated the potential of 18F-ISO-1 in imaging tumor proliferation, showing a significant correlation between its uptake and the Ki-67 proliferation marker in various cancer types (Dehdashti et al., 2013).

DNA Repair and Poly(ADP-ribose) Synthesis

Another important area of research is the role of similar compounds in DNA repair processes. For instance, 3-Aminobenzamide, a related compound, has been studied to understand its effects on DNA break frequencies and the potential regulatory role of poly(ADP-ribose) in DNA repair. This research pointed out the complexity of 3-Aminobenzamide's cellular effects, indicating the need for more specific studies to ascertain its role in DNA repair mechanisms (Cleaver et al., 1985).

Synthesis and Characterization of Polyimides

The synthesis and characterization of novel polyimides, involving compounds like 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, represent another research application. These studies contribute to the development of new materials with potential applications in various industries (Butt et al., 2005).

DNA Precursor Metabolism Disturbances

Research has also been conducted on the disturbances in DNA precursor metabolism associated with exposure to inhibitors of poly(ADP-ribose) synthetase, such as 3-Aminobenzamide. This study explored the wide range of effects on DNA precursor metabolism and the specificity of 3-Aminobenzamide's inhibition, contributing to our understanding of cellular processes and DNA synthesis (Milam et al., 1986).

Wirkmechanismus

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The overwhelming majority of GIRK channels exist as heteromeric complexes comprised of GIRK1 and one of the other GIRK subunits .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation .

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-12(2)10-17(15-7-8-21(19,20)11-15)16(18)14-6-4-5-13(3)9-14/h4-6,9,12,15H,7-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRLUWQTCNDVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2916775.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)

![(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2916783.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2916786.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2916787.png)

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)